5-Propionylamino-naphthalene-1-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 5-Propionylamino-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
5-Propionylamino-naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with primary and secondary amines to form stable sulfonamide adducts.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthalene ring, altering the compound’s properties.
Electrophilic Aromatic Substitution:
Common reagents used in these reactions include organic solvents, catalysts like FeBr3, AlCl3, and ZnCl2, and various amines . The major products formed from these reactions are typically sulfonamide derivatives and modified naphthalene compounds .
Scientific Research Applications
5-Propionylamino-naphthalene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry to modify amino acids and proteins.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of fluorescent dyes and other chemical products.
Mechanism of Action
The mechanism of action of 5-Propionylamino-naphthalene-1-sulfonyl chloride involves its ability to react with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic amines . The molecular targets and pathways involved in these reactions are primarily related to the modification of amino acids and proteins .
Comparison with Similar Compounds
5-Propionylamino-naphthalene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Dansyl Chloride:
Fluorescein Isothiocyanate (FITC): Another compound used for labeling proteins and nucleic acids in various biochemical assays.
The uniqueness of this compound lies in its specific reactivity with primary and secondary amines, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
5-(propanoylamino)naphthalene-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-3-6-10-9(11)5-4-8-12(10)19(14,17)18/h3-8H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKOSQNWLBWPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213469 | |
Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-92-4 | |
Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728864-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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